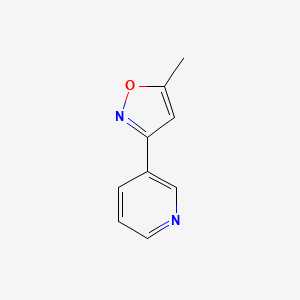

5-Methyl-3-(pyridin-3-yl)isoxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Methyl-3-(pyridin-3-yl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with a methyl group at the 5-position and a pyridin-3-yl group at the 3-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(pyridin-3-yl)isoxazole can be achieved through several methods. One common approach involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions . Another method includes the use of 1,3-diynes and hydroxylamine in a Cope-type intermolecular hydroamination reaction .

Industrial Production Methods

Industrial production methods for this compound typically involve scalable and efficient synthetic routes. For instance, the reaction of 3-amino-5-methylisoxazole with pyridine derivatives under controlled conditions can yield the desired compound with high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions

5-Methyl-3-(pyridin-3-yl)isoxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The isoxazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

5-Methyl-3-(pyridin-3-yl)isoxazole derivatives have shown promising biological activities, particularly in the field of oncology and infectious diseases.

Anticancer Activity

Research has indicated that compounds containing isoxazole moieties can inhibit androgen receptor signaling, which is crucial in the development of prostate cancer. A study synthesized a series of isoxazolyl steroids that demonstrated significant antiproliferative activity against cancer cell lines by affecting the activity of human CYP17A1, a key enzyme in steroidogenesis .

Antimicrobial Properties

Isoxazole derivatives, including those related to this compound, have been reported to possess antimicrobial properties. For instance, certain derivatives exhibit antibiotic effects and immunomodulatory properties, making them candidates for treating infections and inflammatory conditions .

Antimalarial Potential

Recent investigations have highlighted the antimalarial potential of compounds derived from isoxazole structures. High-throughput screening revealed that some isoxazole derivatives could inhibit Plasmodium falciparum, the parasite responsible for malaria, suggesting their utility in developing new antimalarial therapies .

Synthetic Routes

Several synthetic methods have been developed to produce isoxazole compounds, including:

- Cycloaddition Reactions : The formation of isoxazoles via cycloaddition reactions involving nitrile oxides and alkynes has been widely employed .

- Hydrazone Formation : Another method involves the reaction of hydrazines with carboxylic acid derivatives to yield hydrazones that can be converted into isoxazoles .

Yield and Purity Considerations

Improving yield and purity remains a challenge in the synthesis of these compounds. Recent advancements have focused on optimizing reaction conditions to enhance product quality, with some methods achieving over 99% purity .

Case Studies

Several case studies illustrate the practical applications of this compound:

Case Study: Prostate Cancer Treatment

A study published in Medicinal Chemistry explored a series of isoxazolyl steroids that inhibited androgen receptor activity effectively. The synthesized compounds were tested against various prostate cancer cell lines, showing significant reduction in cell proliferation .

Case Study: Antimicrobial Activity

In another investigation, researchers synthesized a range of isoxazole derivatives and assessed their antimicrobial efficacy against several bacterial strains. The results indicated that specific derivatives exhibited potent antibacterial activity, suggesting their potential as new antibiotics .

Mécanisme D'action

The mechanism of action of 5-Methyl-3-(pyridin-3-yl)isoxazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(Pyridin-3-yl)isoxazole: Lacks the methyl group at the 5-position.

5-Methyl-3-(pyridin-2-yl)isoxazole: Has the pyridinyl group at the 2-position instead of the 3-position.

5-Methyl-3-(pyridin-4-yl)isoxazole: Has the pyridinyl group at the 4-position instead of the 3-position.

Uniqueness

5-Methyl-3-(pyridin-3-yl)isoxazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the methyl and pyridinyl groups at specific positions on the isoxazole ring can enhance its stability and interaction with molecular targets .

Activité Biologique

5-Methyl-3-(pyridin-3-yl)isoxazole is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound this compound features an isoxazole ring, which is a five-membered heterocyclic compound containing nitrogen and oxygen. The presence of a pyridine moiety enhances its interaction with biological targets, making it a subject of interest in drug discovery.

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of isoxazole derivatives on various cancer cell lines. For instance, a study evaluating the toxicity of several isoxazole compounds, including derivatives similar to this compound, demonstrated significant activity against the human promyelocytic leukemia cell line HL-60. The IC50 values for these compounds ranged from 86 to 755 μM, indicating their potential as anticancer agents .

Mechanism of Action:

The mechanism by which these compounds exert their anticancer effects involves the modulation of apoptosis-related proteins. Specifically, one study found that certain isoxazole derivatives could decrease the expression of Bcl-2 (an anti-apoptotic protein) while increasing p21^WAF-1 levels, suggesting a dual mechanism involving both apoptosis promotion and cell cycle arrest .

| Compound ID | IC50 (μM) | Bcl-2 Expression | p21^WAF-1 Expression |

|---|---|---|---|

| Isoxazole 3 | 86 | Decreased | Increased |

| Isoxazole 6 | 755 | Increased | Increased |

Antimicrobial Activity

In addition to anticancer properties, isoxazole derivatives have shown promise as antimicrobial agents. The structural characteristics of this compound allow for interactions with bacterial enzymes and pathways critical for survival.

Antibacterial Mechanism:

Isoxazoles can inhibit bacterial growth by targeting essential processes such as protein synthesis and cell wall synthesis. For example, some derivatives have been reported to interfere with DNA gyrase activity, which is crucial for DNA replication in bacteria .

Case Studies

-

Study on Anticancer Activity:

A comprehensive evaluation of various isoxazole derivatives revealed that those with specific substitutions exhibited enhanced cytotoxicity against HL-60 cells. The study utilized MTT assays to determine cell viability and RT-PCR for gene expression analysis. -

Antimicrobial Efficacy:

Research demonstrated that certain isoxazoles possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .

Propriétés

IUPAC Name |

5-methyl-3-pyridin-3-yl-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-7-5-9(11-12-7)8-3-2-4-10-6-8/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVVHOKHVHXUUEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.